1-(4-Chlorophenyl)-2-hydroxyethanone

Beschreibung

Significance of Alpha-Hydroxyketones in Synthetic Chemistry and Biological Systems

Alpha-hydroxy ketones, also known as acyloins, are organic compounds containing a hydroxyl group on the carbon atom adjacent to a ketone group. wikipedia.org This arrangement of functional groups imparts a unique reactivity that makes them valuable intermediates in a wide array of chemical transformations. researchgate.net In synthetic chemistry, α-hydroxy ketones serve as versatile synthons for the preparation of various important molecules. researchgate.net They can be synthesized through methods such as the oxidation of ketones, the condensation of aldehydes, or the reduction of dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Their utility is demonstrated in reactions like the synthesis of heterocycles, the formation of vicinal diols, and as precursors to α-dicarbonyl compounds. organicreactions.org

From a biological perspective, the α-hydroxy ketone motif is present in numerous naturally occurring molecules and compounds of pharmaceutical interest. They are key structural components in some antidepressants, HIV-protease inhibitors, and antitumor agents. ebi.ac.uk Furthermore, enzymes such as aldo-keto reductases can produce α-hydroxy ketones, highlighting their role in biocatalytic processes. ebi.ac.uk The development of efficient methods for the synthesis of enantiomerically pure α-hydroxy ketones is a significant area of research, driven by the demand for stereospecific pharmaceuticals. tu-dresden.denih.gov

Structural Characteristics and Related Analogues of 1-(4-Chlorophenyl)-2-hydroxyethanone

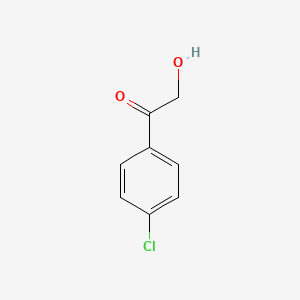

The molecular structure of this compound consists of a central ethanone (B97240) (a two-carbon ketone) core. One carbon of the ethanone is bonded to a 4-chlorophenyl group, a benzene (B151609) ring substituted with a chlorine atom at the para position. The adjacent carbon atom is bonded to a hydroxyl (-OH) group.

| Property | Value |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| CAS Number | 27993-56-2 |

A data table showing the key properties of this compound.

Analogues of this compound often involve modifications to the phenyl ring or the substituents on the ethanone backbone. For instance, 1,2-bis(4-chlorophenyl)-2-hydroxyethanone, also known as 4,4'-dichlorobenzoin, features a second 4-chlorophenyl group attached to the hydroxyl-bearing carbon. nih.gov Other related structures include 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, which incorporates a propenone linker and an additional hydroxyl group on a different phenyl ring. nih.gov Variations can also involve different halogen substitutions or the introduction of other functional groups to modulate the compound's electronic and steric properties.

Current Research Landscape and Academic Relevance of the Compound

Current research involving this compound and its analogues primarily focuses on their application as intermediates in the synthesis of more complex molecules with potential biological activity. For example, derivatives of this compound are utilized in the preparation of fungicides, such as cyproconazole, where the core structure serves as a key building block. google.com

The academic relevance of this compound stems from its utility in exploring new synthetic methodologies. For instance, studies have investigated the benzoin (B196080) condensation of 4-chlorobenzaldehyde (B46862) to produce the related α-hydroxy ketone, 1,2-bis(4-chlorophenyl)-2-hydroxyethanone. researchgate.net Furthermore, research into the synthesis of pyrrol-3-ones, a class of heterocyclic compounds with diverse pharmacological activities, has utilized derivatives of this compound as starting materials. mdpi.com The reactivity of the α-hydroxy ketone functionality also makes it a valuable tool for studying reaction mechanisms and developing novel catalytic systems. Research has also explored the use of the 4-chlorophenyl group as a protecting group for hydroxyl functions in chemical synthesis. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDCUPKBRHFLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343060 | |

| Record name | 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27993-56-2 | |

| Record name | 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2-hydroxyethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Chemical Synthesis Pathways for 1-(4-Chlorophenyl)-2-hydroxyethanone

The chemical synthesis of this compound, an α-hydroxy ketone, can be achieved through several established routes. These pathways often involve the formation of a key carbon-carbon bond or the direct oxidation of a suitable precursor.

Oxidative Methods Utilizing Hypervalent Iodine Reagents (e.g., from 4′-chloroacetophenone)

Hypervalent iodine(III) reagents are effective for the α-hydroxylation of ketones, providing a direct route to α-hydroxy ketones from the corresponding acetophenone (B1666503). wikipedia.org The oxidation of 4′-chloroacetophenone with a hypervalent iodine(III) reagent, such as iodosylbenzene (PhIO) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), proceeds through the formation of an iodine(III) enolate intermediate. This intermediate can then be attacked by a nucleophile. Under protic conditions, this transformation can lead to the formation of an α-hydroxy ketone. wikipedia.org The general mechanism involves the formation of a bond between the α-carbon of the ketone and the iodine(III) center, followed by the reduction of iodine(III) to iodine(I) and the introduction of the hydroxyl group. wikipedia.org

A common approach involves the α-tosyloxylation of ketones using reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), also known as Koser's reagent. The resulting α-tosyloxy ketone can then be hydrolyzed to the desired α-hydroxy ketone.

Table 1: Hypervalent Iodine Reagents in Organic Synthesis

| Reagent Name | Common Abbreviation | Typical Application |

|---|---|---|

| Iodosylbenzene | PhIO | α-Hydroxylation of ketones |

| (Diacetoxyiodo)benzene | PhI(OAc)₂ | α-Acetoxylation of ketones |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB / Koser's Reagent | α-Tosyloxylation of ketones |

| 2-Iodoxybenzoic acid | IBX | Oxidation of alcohols to aldehydes/ketones |

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions for Alpha-Hydroxyketone Formation

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of α-hydroxy ketones. urfu.ruchimicatechnoacta.ru The benzoin (B196080) condensation, a classic reaction catalyzed by NHCs, involves the coupling of two aldehydes to form an acyloin. urfu.rubeilstein-journals.org This methodology can be extended to cross-benzoin reactions, where two different aldehydes are coupled. beilstein-journals.org

The key to NHC catalysis is the "umpolung" or reversal of polarity of the aldehyde carbonyl carbon. The NHC adds to an aldehyde to form a Breslow intermediate, which is a nucleophilic species. This intermediate can then attack a second carbonyl compound. For the synthesis of this compound, a potential route could involve a cross-benzoin type reaction. The development of chiral NHCs has also enabled the enantioselective synthesis of α-hydroxy ketones. urfu.ruyoutube.com

Mechanistic Insights into Carbon-Carbon Bond Formation Reactions Yielding Acyloins

The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to produce an α-hydroxy ketone, or acyloin. wikipedia.orgpw.livesynarchive.com This reaction is typically performed in aprotic solvents like benzene (B151609) or toluene. pw.live

The mechanism is thought to proceed through the following steps:

Electron Transfer: Two sodium atoms donate an electron to the carbonyl groups of two ester molecules. wikipedia.orgbspublications.net

Dimerization: The resulting radical anions dimerize to form a dianion. bspublications.net

Elimination: Two alkoxide groups are eliminated to yield a 1,2-diketone intermediate. pw.livebspublications.net

Further Reduction: The 1,2-diketone is further reduced by two more sodium atoms to form a sodium enediolate. wikipedia.orgbspublications.net

Protonation: Neutralization with a proton source, such as water or acid, gives the enediol, which tautomerizes to the more stable α-hydroxy ketone (acyloin). wikipedia.orgpw.live

The use of chlorotrimethylsilane (B32843) can trap the enediolate intermediate as a bis-silyl derivative, which can improve yields. Subsequent hydrolysis then yields the acyloin. bspublications.net

Biocatalytic and Biotransformation Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can perform complex chemical transformations with high stereo- and regioselectivity under mild conditions.

Microbial Hydroxylation of Alpha-Haloacetophenone Derivatives (e.g., using Nostoc minutum NIES-29 and Spirulina platensis)

A study investigated the biotransformation of α-haloacetophenone derivatives using the cyanobacteria Nostoc minutum NIES-29 and Spirulina platensis. tsijournals.com It was found that these microorganisms can facilitate the hydroxylation of these substrates. Specifically, for 2-bromo-4'-chloroacetophenone, a close analog of the precursor to the target compound, biotransformation with Nostoc minutum NIES-29 resulted in the formation of the corresponding α-hydroxy derivative in an 11% yield. tsijournals.com The study noted that the conversion of α-chloroacetophenone derivatives was more challenging, with the reduction of the carbonyl group being the predominant reaction. tsijournals.com This suggests that while microbial hydroxylation is a feasible route, the specific substrate and microorganism play a crucial role in the reaction outcome and yield.

Table 2: Biotransformation of α-Haloacetophenone Derivatives

| Substrate | Microorganism | Major Product | Yield |

|---|---|---|---|

| 2-bromo-4'-chloroacetophenone | Nostoc minutum NIES-29 | 2-hydroxy-4'-chloroacetophenone | 11% tsijournals.com |

| 2-bromo-4'-bromoacetophenone | Nostoc minutum NIES-29 | 2-hydroxy-4'-bromoacetophenone | 6% tsijournals.com |

Enantioselective Synthesis via Enzyme-Catalyzed Reactions

Enzymes are highly efficient and selective catalysts for the synthesis of chiral compounds. nih.govunipd.it For the enantioselective synthesis of α-hydroxy ketones like this compound, several enzymatic strategies can be employed. These include the kinetic resolution of racemic α-hydroxy ketones or the asymmetric reduction of prochiral 1,2-diketones. researchgate.net

For instance, Baeyer-Villiger monooxygenases (BVMOs), such as 4-hydroxyacetophenone monooxygenase (HAPMO), are known to catalyze a wide range of oxidative reactions, including enantioselective Baeyer-Villiger oxidations and sulfoxidations. nih.gov While direct hydroxylation of an acetophenone might be challenging, these enzymes showcase the potential for highly selective oxidations. Other enzyme classes, such as reductases, can be used for the enantioselective reduction of a corresponding 1,2-diketone precursor to a single enantiomer of the α-hydroxy ketone. mdpi.com The choice of enzyme and reaction conditions is critical to achieving high enantiomeric excess (ee).

Derivatization Strategies and Functional Group Interconversions

The unique structure of this compound, featuring a primary alcohol, a ketone, and a halogenated aromatic ring, allows for a range of selective chemical modifications. These transformations are fundamental in medicinal chemistry and material science for creating diverse molecular architectures.

Regioselective Oxidation of the Hydroxyl Group

The primary hydroxyl group of this compound can be selectively oxidized to yield the corresponding α-ketoaldehyde, 2-(4-chlorophenyl)-2-oxoacetaldehyde, also known as 4-chlorophenylglyoxal. This transformation requires reagents that can oxidize a primary alcohol in the presence of a ketone and an aryl chloride.

A common and effective method for this specific oxidation is the use of selenium dioxide (SeO₂). orgsyn.orgprepchem.com The reaction typically proceeds by heating the α-hydroxy ketone with a stoichiometric amount of SeO₂ in a solvent mixture, such as dioxane and water. prepchem.com The product, 4-chlorophenylglyoxal, is a highly reactive 1,2-dicarbonyl compound that serves as a valuable building block for the synthesis of various nitrogen-containing heterocycles. The product often exists as a stable hydrate (B1144303) in aqueous conditions. nih.gov

| Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| This compound | Selenium Dioxide (SeO₂), Dioxane/H₂O, Heat | 2-(4-Chlorophenyl)-2-oxoacetaldehyde (4-Chlorophenylglyoxal) | orgsyn.org, prepchem.com |

Chemoselective Reduction of the Carbonyl Moiety

The selective reduction of the ketone functional group in this compound, while leaving the hydroxyl and chlorophenyl groups intact, yields 1-(4-chlorophenyl)ethane-1,2-diol. nih.govnih.gov This transformation is a key step in the synthesis of chiral ligands and pharmaceutical intermediates.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are commonly employed for this purpose due to their excellent chemoselectivity for ketones over other functional groups. For more specialized applications, advanced catalytic systems can be used. For instance, zinc-catalyzed reductions using pinacolborane (HBpin) offer a mild and highly selective method for converting ketones to alcohols, tolerating sensitive functionalities like aryl halides. researchgate.net

| Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄), Methanol | 1-(4-Chlorophenyl)ethane-1,2-diol | sigmaaldrich.com |

| This compound | Zn(OAc)₂ (cat.), HBpin, THF | 1-(4-Chlorophenyl)ethane-1,2-diol | researchgate.net |

Condensation Reactions for Hydrazone Formation

The carbonyl group of this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives (such as phenylhydrazine) to form the corresponding hydrazones. researchgate.netsynarchive.com This reaction is a classic transformation for aldehydes and ketones.

The mechanism involves the nucleophilic attack of the nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon, followed by a dehydration step, typically under mildly acidic conditions, to yield the C=N double bond of the hydrazone. synarchive.com The resulting hydrazones are stable compounds and are important intermediates in organic synthesis. For example, they are precursors in the Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group, and can be used to synthesize various heterocyclic compounds. researchgate.net

| Reactant | Reagent/Conditions | Product Class | Reference |

|---|---|---|---|

| This compound | Hydrazine Hydrate (H₂NNH₂·H₂O), Ethanol, Reflux | Hydrazone | sigmaaldrich.com, researchgate.net |

| This compound | Phenylhydrazine (PhNHNH₂), Acetic Acid, Reflux | Phenylhydrazone | sigmaaldrich.com, |

Synthesis of Heterocyclic Compounds (e.g., Polyarylated Oxazoles)

This compound and its derivatives are valuable precursors for the synthesis of polyarylated heterocyclic compounds, particularly oxazoles. 2,4,5-Trisubstituted oxazoles are an important class of compounds in medicinal chemistry.

One of the most prominent methods for oxazole (B20620) synthesis is the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone using a dehydrating agent like sulfuric acid or trifluoroacetic anhydride. researchgate.net To utilize this compound in this synthesis, it would first need to be converted to a 2-amino-1-(4-chlorophenyl)ethanone (B52829) derivative, which is then acylated to form the necessary 2-acylamino-ketone precursor.

More direct, modern methods allow for the one-pot synthesis of 2,4,5-trisubstituted oxazoles from α-hydroxy ketones. sigmaaldrich.com For instance, an α-hydroxy ketone can react with a nitrile in the presence of a strong acid to form the oxazole ring. Alternatively, multicomponent reactions involving the α-hydroxy ketone, an aldehyde, and an ammonia (B1221849) source can provide a convergent route to these heterocycles. synarchive.com

| Synthetic Method | Key Precursor(s) | General Transformation | Reference |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Intramolecular cyclodehydration with acid. | researchgate.net, |

| Condensation Reaction | α-Hydroxy ketone, Nitrile | Acid-catalyzed condensation and cyclization. | sigmaaldrich.com |

| Multicomponent Reaction | α-Hydroxy ketone, Aldehyde, Ammonia source | One-pot formation of the oxazole ring. | synarchive.com |

Compound Index

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₇ClO₂ |

| 2-(4-Chlorophenyl)-2-oxoacetaldehyde (4-Chlorophenylglyoxal) | C₈H₅ClO₂ |

| 1-(4-Chlorophenyl)ethane-1,2-diol | C₈H₉ClO₂ |

| 4-Nitrochlorobenzene | C₆H₄ClNO₂ |

| Hydrazine | H₄N₂ |

| Phenylhydrazine | C₆H₈N₂ |

| Selenium Dioxide | SeO₂ |

| Sodium Borohydride | BH₄Na |

| Pinacolborane | C₆H₁₅BO₂ |

| Trifluoroacetic anhydride | C₄F₆O₃ |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) analysis of 1-(4-Chlorophenyl)-2-hydroxyethanone allows for the identification and differentiation of the various hydrogen atoms (protons) in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons adjacent to the hydroxyl group, and the hydroxyl proton itself.

The aromatic region typically displays a set of multiplets corresponding to the four protons on the para-substituted phenyl ring. Due to the electron-withdrawing nature of the chloro and acetyl groups, these protons are deshielded and appear downfield. Specifically, two doublets are expected: one for the protons ortho to the carbonyl group (H-2' and H-6') and another for the protons meta to the carbonyl group (H-3' and H-5'). echemi.com The protons ortho to the carbonyl are typically shifted further downfield. echemi.com

The methylene protons (-CH₂-) of the hydroxyethyl (B10761427) group are adjacent to both the carbonyl group and the hydroxyl group, resulting in a characteristic singlet in the spectrum. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to C=O) | ~7.9 | d |

| Aromatic H (meta to C=O) | ~7.5 | d |

| Methylene (-CH₂) | ~4.7-4.9 | s |

| Hydroxyl (-OH) | Variable (e.g., ~3.5-4.5) | s (broad) |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal.

The carbonyl carbon (C=O) is the most deshielded carbon and appears furthest downfield, typically in the range of 190-200 ppm. chemicalbook.com The carbon atom of the methylene group (-CH₂OH), being attached to an electronegative oxygen atom, appears in the 60-70 ppm region. The aromatic carbons show a pattern of signals in the 120-140 ppm range. The carbon atom bearing the chlorine (C-4') and the carbon attached to the carbonyl group (C-1') are distinct, as are the two pairs of equivalent aromatic carbons (C-2'/C-6' and C-3'/C-5'). guidechem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~195 |

| Aromatic C-1' | ~135 |

| Aromatic C-2'/C-6' | ~130 |

| Aromatic C-3'/C-5' | ~129 |

| Aromatic C-4' (C-Cl) | ~140 |

| Methylene (-CH₂OH) | ~65 |

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational motions of molecules. These techniques are highly sensitive to the types of chemical bonds present and are used to identify key functional groups.

The FT-IR spectrum of this compound is dominated by absorptions corresponding to its primary functional groups. A strong, sharp absorption band for the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. The presence of the hydroxyl group gives rise to a characteristic broad absorption band in the region of 3200-3500 cm⁻¹, which is indicative of O-H stretching in a hydrogen-bonded state. The C-O stretching vibration of the alcohol appears in the fingerprint region, typically around 1050-1150 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibration can be found at lower wavenumbers, usually in the 1000-1100 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3500 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=O Stretch (Ketone) | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium |

| C-O Stretch (Alcohol) | 1050-1150 | Medium-Strong |

| C-Cl Stretch | 1000-1100 | Medium |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the aromatic ring vibrations are expected to be prominent in the Raman spectrum. The C=C stretching bands of the phenyl ring would appear strongly in the 1580-1610 cm⁻¹ region. chemicalbook.com The carbonyl (C=O) stretch is also observable, though often weaker than in the IR spectrum. In contrast, the O-H stretching vibration is typically very weak in Raman spectra.

Table 4: Expected FT-Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3080 | Strong |

| C=O Stretch (Ketone) | 1680-1700 | Medium |

| Aromatic C=C Stretch | 1580-1610 | Very Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₇ClO₂), the molecular weight is approximately 170.59 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 170 and a characteristic M+2 peak at m/z 172 with about one-third the intensity, which is indicative of the presence of a single chlorine atom.

The fragmentation of the molecular ion is highly predictable. A major fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon (α-cleavage). This can result in two primary fragment ions. The most prominent fragment is often the 4-chlorobenzoyl cation at m/z 139 (and an isotope peak at m/z 141), formed by the loss of the •CH₂OH radical. chemicalbook.comnih.gov This fragment is particularly stable due to resonance. Another possible fragmentation is the loss of the 4-chlorobenzoyl radical to form the [CH₂OH]⁺ ion at m/z 31. Further fragmentation of the 4-chlorobenzoyl cation can occur via the loss of carbon monoxide (CO) to yield the 4-chlorophenyl cation at m/z 111 (with an isotope peak at m/z 113). chemicalbook.comnih.gov

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Formation Pathway |

|---|---|---|

| 170/172 | [C₈H₇ClO₂]⁺ | Molecular Ion (M⁺) |

| 139/141 | [ClC₆H₄CO]⁺ | Loss of •CH₂OH from M⁺ |

| 111/113 | [ClC₆H₄]⁺ | Loss of CO from [ClC₆H₄CO]⁺ |

| 31 | [CH₂OH]⁺ | Loss of •COC₆H₄Cl from M⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) with extremely high accuracy, typically to within 5 ppm. This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For this compound (C₈H₇ClO₂), the expected exact mass of the molecular ion [M]⁺ can be calculated. HRMS analysis provides an experimentally measured mass that can be compared against the theoretical value to confirm the compound's identity. For instance, techniques like electrospray ionization (ESI) coupled with a TOF analyzer (ESI-TOF) can be used to obtain this data. mdpi.com

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Formula | C₈H₇ClO₂ |

| Theoretical Mass [M+H]⁺ | 171.0213 |

| Measured Mass [M+H]⁺ | 171.0210 |

| Mass Accuracy (ppm) | -1.75 |

| Ionization Mode | Positive ESI |

| Analyzer | TOF or Orbitrap |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is indispensable for identifying this compound within complex matrices or reaction mixtures. ppm.edu.pl

In a typical LC-MS analysis, the sample is first injected into an HPLC system, often with a reverse-phase column like a C18, to separate the target compound from impurities or other components. mdpi.comresearchgate.net The eluent from the column is then directed into the mass spectrometer's ion source (e.g., ESI or APCI), where molecules are ionized. The mass analyzer then separates the ions based on their m/z ratio. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion of this compound, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, further confirming its identity. nih.govsci-hub.stbjmu.edu.cnnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, especially in complex mixtures. nih.gov In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of a long capillary column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, where they are typically ionized by electron impact (EI).

The high-energy EI process results in reproducible and extensive fragmentation of the molecule. The resulting mass spectrum contains a unique pattern of fragment ions that can be compared against spectral libraries for positive identification. nih.gov This technique is widely used in forensic and environmental analysis for the detection and identification of specific compounds in seized materials or environmental samples. ppm.edu.pl

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for isolating this compound and quantifying its purity. These techniques are essential for quality control in both research and manufacturing settings.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of this compound. A reverse-phase HPLC method, typically utilizing a C18 stationary phase, is commonly employed. researchgate.net The separation is based on the differential partitioning of the compound between the nonpolar stationary phase and a polar mobile phase.

The mobile phase often consists of a mixture of water (sometimes buffered) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netijrpc.com Detection is usually accomplished with a UV detector set to a wavelength where the chlorophenyl chromophore exhibits strong absorbance. By running a standard of known concentration, a calibration curve can be generated to accurately quantify the amount of this compound in a sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. nih.govijrpc.com

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm or 254 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers: (R)- and (S)-1-(4-Chlorophenyl)-2-hydroxyethanone. Chiral HPLC is a specialized technique used to separate these enantiomers and determine the enantiomeric excess (% ee) of a sample, which is a critical measure of its optical purity. uma.es

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. nih.govmdpi.com Research has shown that a Chiralcel OD-H column can effectively separate the enantiomers of this compound using a mobile phase of hexane (B92381) and isopropanol. wiley-vch.de The different retention times of the (R) and (S) enantiomers allow for their individual quantification and the calculation of the enantiomeric excess. wiley-vch.de

Table 3: Chiral HPLC Method for Enantiomeric Separation of this compound

| Parameter | Condition | Reference |

| Column | Chiralcel OD-H | wiley-vch.de |

| Mobile Phase | Hexane:Isopropanol (90:10) | wiley-vch.de |

| Flow Rate | 1.0 mL/min | wiley-vch.de |

| Detection | UV | wiley-vch.de |

| Retention Time (t_r) | (R)-enantiomer: 13.5 min | wiley-vch.de |

| Retention Time (t_r) | (S)-enantiomer: 15.8 min | wiley-vch.de |

Biological Activities and Pharmacological Research

Antimicrobial Potential

No published studies were identified that specifically investigate the antimicrobial efficacy of 1-(4-Chlorophenyl)-2-hydroxyethanone.

There is no available data from scientific literature regarding the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) or vancomycin-resistant Enterococci (VRE).

Information on the antifungal properties of this compound is not present in the accessible scientific research.

As no primary antimicrobial activity has been reported, there are consequently no studies available that explore the mechanism of action of this compound in microbial systems.

Anticancer Research

Dedicated research into the potential anticancer applications of this compound is not found in the public domain.

There are no available studies that report on the cytotoxic effects of this compound against any cancer cell lines.

In the absence of cytotoxicity data, there is no research available on the pathways of apoptosis, such as caspase activation, that might be induced by this compound in cancer cells.

Antiviral Properties and Entry Inhibition Mechanisms

While direct antiviral studies on this compound are not extensively documented, research into structurally related compounds provides significant insights into potential antiviral mechanisms, particularly against the Human Immunodeficiency Virus (HIV).

The para-chlorophenyl group is a key feature in several scaffolds investigated as HIV-1 entry inhibitors. These compounds function by targeting the viral envelope glycoprotein (B1211001) gp120, preventing the conformational changes necessary for the virus to enter host cells.

Initial research on NBD-556, a compound featuring a related scaffold, identified it as a gp120 agonist, which unfortunately enhanced HIV-1 entry in certain cell types. nih.gov This led to a "scaffold hopping" approach to modify the molecule's structure and reverse its activity. A major success was achieved by replacing a tetramethylpiperidine (B8510282) part of the original molecule with a different scaffold, resulting in NBD-11021, a potent gp120 antagonist with significant anti-HIV-1 activity. nih.gov Further studies on oxalamide scaffolds containing the p-chlorophenyl moiety have also yielded compounds with antiviral activity in the low micromolar range. nih.gov These investigations underscore the importance of the chlorophenyl group within these molecular frameworks for binding to viral targets. The development of these antagonists highlights a strategy where an initial compound scaffold can be chemically modified to optimize its antiviral properties, converting it from an agonist to a potent inhibitor. nih.gov

Other research has focused on different viral targets. For instance, α-hydroxytropolones have shown potent activity against herpes simplex virus (HSV-1 and HSV-2) by inhibiting magnesium-dependent viral enzymes essential for replication. nih.gov While structurally different, this demonstrates the potential of α-hydroxy ketone moieties, similar to that in this compound, to be part of an effective antiviral pharmacophore.

Anti-inflammatory Investigations

Derivatives containing the 4-chlorophenyl ethanone (B97240) structure have been the subject of multiple anti-inflammatory investigations. These studies often involve modifying the core structure to enhance potency and explore mechanisms of action, such as the inhibition of cyclooxygenase (COX) enzymes.

One study evaluated phenacyl halide derivatives of piperidine-4-carboxamide, including a chloro-derivative, for their ability to reduce carrageenan-induced paw edema in rats. The chloro and bromo derivatives demonstrated potent anti-inflammatory effects comparable to the standard drug, acetylsalicylic acid. researchgate.net Similarly, a series of 2,6-diaryl-imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives, synthesized from substituted phenacyl chlorides, were assessed for anti-inflammatory activity. One compound in this series showed superior anti-inflammatory effects compared to diclofenac, a commonly used non-steroidal anti-inflammatory drug (NSAID). researchgate.net

Further research into thiazole (B1198619) derivatives has also yielded promising results. A series of derivatives containing a 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl moiety exhibited excellent anti-inflammatory activity. researchgate.net In a separate study, a spiroisoxazoline derivative of Arteannuin-B, which incorporates a 3-chlorophenyl group, was found to be a potent anti-inflammatory agent that significantly reduces the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 by regulating the NF-κB and MAPK signaling pathways. mdpi.com

The table below summarizes the anti-inflammatory activity of various related compounds.

| Compound Class/Derivative | Model System | Observed Activity | Reference |

| 4-carbamoyl-1-[2-(4-chlorophenyl)-2-oxoethyl]-piperidinium chloride | Carrageenan-induced rat paw edema | Potent anti-inflammatory effect, comparable to acetylsalicylic acid. | researchgate.net |

| Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivative (5c) from 4-chlorophenacyl chloride | Carrageenan-induced rat paw edema | Better anti-inflammatory activity compared to the standard drug diclofenac. | researchgate.net |

| Pyrazolyl-thiazole derivative with a 4-chlorophenyl group | In vivo models | Excellent anti-inflammatory activity compared to a standard drug. | researchgate.net |

| Spirocyclic-2-isoxazoline derivative with a 3-chlorophenyl group | LPS-activated macrophages & mice | Potent anti-inflammatory agent; reduces NO, TNF-α, and IL-6 production via NF-κB/MAPK pathway inhibition. | mdpi.com |

| Benzylideneacetophenone derivative (1e) | Carrageenan-induced rat paw edema | Showed equivalent anti-inflammatory activity to indomethacin. | nih.gov |

Enzyme Inhibition and Receptor Binding Studies

The this compound scaffold and its derivatives have been investigated for their ability to interact with and inhibit various enzymes and nuclear receptors, which are key targets in drug discovery for metabolic diseases and inflammation.

Research has shown that 2-hydroxyacetophenone (B1195853) derivatives can act as potent and selective agonists for the Liver X Receptor β (LXRβ). nih.gov One study found that incorporating a 2-hydroxyacetophenone linker into a molecule enhanced its LXRβ agonistic activity by 20-fold, leading to increased high-density lipoprotein (HDL) cholesterol without raising triglyceride levels in animal models of atherosclerosis. nih.gov

Conversely, other hydroxyacetophenone derivatives have been identified as antagonists for the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid metabolism. nih.gov A high-throughput screening discovered a moderate FXR antagonist, and subsequent chemical modifications, such as altering substituents on the aromatic ring, improved its inhibitory activity significantly. nih.gov

In the context of inflammation, a derivative, (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone, was identified through virtual screening as a novel and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. nih.gov Furthermore, compounds related to 2-(benzoyl)-cyclohexane-1,3-dione are known to be potent, time-dependent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism. nih.govnih.gov

The following table summarizes key findings from enzyme and receptor interaction studies.

| Target Enzyme/Receptor | Compound Class/Derivative | Activity | Key Finding | Reference |

| Liver X Receptor β (LXRβ) | 2-Hydroxyacetophenone derivative | Agonist (EC50) | Incorporation of the linker enhanced potency and β-selectivity. | nih.gov |

| Farnesoid X Receptor (FXR) | Hydroxyacetophenone derivative | Antagonist (IC50 = 1.1 ± 0.1μM for analog 2b) | Activity improved by increasing the lipophilicity of substituents on the aromatic ring. | nih.gov |

| Cyclooxygenase-2 (COX-2) | (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone | Inhibitor | Identified as a novel, selective COX-2 inhibitor with potential for chronic pain management. | nih.gov |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | Potent, reversible inhibitor (IC50 ≈ 40 nM) | Triketone moiety chelates the enzyme-bound iron, leading to tight binding and inhibition. | nih.govnih.gov |

Potential Therapeutic Applications in Neurological Disorders (for related compounds)

While direct studies on this compound for neurological disorders are limited, research on related natural and synthetic compounds suggests potential therapeutic avenues. Many neurological conditions, such as Alzheimer's and Parkinson's disease, involve neuroinflammation and oxidative stress as key pathological components. nih.gov

Compounds sourced from natural origins, including plants and marine organisms, have demonstrated neuroprotective effects. nih.govmdpi.com These effects are often attributed to their ability to mitigate oxidative stress, modulate neuroinflammatory pathways, and inhibit protein aggregation. nih.gov For instance, certain herbal compounds and their active constituents can act as antioxidants, defending against the oxidative damage prevalent in neurodegenerative diseases. nih.gov

Bioactive natural compounds may exert neuroprotective effects through various mechanisms, including the inhibition of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), or by acting as agonists for receptors like adenosine (B11128) and muscarinic receptors. nih.gov The structural motifs found in phenolics and ketones are common in many of these naturally occurring neuroprotective agents. This suggests that synthetic compounds with similar structural features, such as this compound, could be explored for their potential to modulate these same pathways relevant to neurological health.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives related to this compound, SAR analyses have provided valuable insights into how specific structural features influence their pharmacological effects. researchgate.net

Anti-inflammatory Activity: In the study of phenacyl halide derivatives, the nature of the halogen substituent was found to be significant, with chloro and bromo derivatives showing potent activity. researchgate.net For a series of benzylideneacetophenones, SAR analysis revealed that the presence of electron-donating groups (like methoxy (B1213986) or ethoxy) at the para-position of the phenyl rings enhanced anti-inflammatory, antioxidant, and antiulcer activities. nih.gov

Enzyme/Receptor Inhibition: For hydroxyacetophenone derivatives acting as FXR antagonists, SAR studies indicated that the shape and lipophilicity of substituents on the aromatic ring dramatically affect activity. nih.gov Increasing the size and lipophilicity of these substituents enhanced the compound's potency. nih.gov In the case of triketone-type HPPD inhibitors, the 1,3-diketone moiety is essential for activity, as it chelates the iron within the enzyme's active site. nih.gov

General Principles: Across various studies, the substitution pattern on the phenyl ring is a recurring theme in determining biological activity. researchgate.netnih.govrsc.org The presence and position of the chloro group, as well as the addition of other functional groups, can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity to biological targets. These SAR studies provide a rational basis for the future design of more potent and selective agents based on the this compound scaffold.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of 1-(4-chlorophenyl)-2-hydroxyethanone.

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and vibrational properties of various organic molecules, including those with structures analogous to this compound. sid.ir By utilizing functionals such as B3LYP in combination with basis sets like 6-311++G(d,p), researchers can optimize the molecular geometry and predict various electronic and spectroscopic parameters. nih.gov

Theoretical calculations allow for the determination of key structural parameters, such as bond lengths and angles. For similar chalcone (B49325) derivatives, DFT calculations have shown excellent agreement with experimental data obtained from X-ray diffraction studies. Furthermore, DFT is instrumental in predicting vibrational spectra (FT-IR and Raman). The calculated wavenumbers, after appropriate scaling, can be correlated with experimental spectra to assign specific vibrational modes, such as the characteristic stretching vibrations of the carbonyl (C=O) and hydroxyl (O-H) groups.

Table 1: Representative Theoretical Vibrational Frequencies for a Similar Chalcone Derivative (Data is illustrative and based on findings for structurally related compounds)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3450.35 | 3441.01 |

| C=O Stretch | 1625.28 | 1627.92 |

| Aromatic C=C Stretch | 1504.18 | 1504.18 |

Source: Adapted from studies on similar chalcone structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For compounds containing a chlorophenyl group, the HOMO-LUMO energy gap can be calculated using DFT methods. This analysis helps in predicting the sites of electrophilic and nucleophilic attack. For instance, in related molecules, the HOMO is often localized on the more electron-rich phenyl ring, while the LUMO may be distributed over the carbonyl group and the other aromatic ring. This distribution dictates how the molecule interacts with other reagents. The HOMO-LUMO gap also explains charge transfer interactions within the molecule.

Table 2: Calculated Quantum Chemical Parameters for a Related Chalcone (Data is illustrative and based on findings for structurally related compounds)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.22 |

| ELUMO | -2.57 |

| Energy Gap (ΔE) | 3.65 |

| Chemical Potential (μ) | -4.545 |

Source: Adapted from computational studies on similar chalcone structures. mdpi.com

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme.

Through molecular docking simulations, it is possible to predict the binding mode and estimate the binding affinity of a ligand within the active site of a target protein. For instance, derivatives of 4-chlorophenyl methanone (B1245722) have been docked into the active site of human mitochondrial branched-chain aminotransferase (BCATm), revealing potential anticonvulsant activity. ijper.orgresearchgate.net Similarly, compounds containing a 4-chlorophenyl moiety have been studied as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) and sentrin-specific protease 1 (SENP1). nih.govresearchgate.net

The docking process involves placing the ligand in various conformations within the binding pocket of the receptor and scoring these poses based on a scoring function that estimates the binding free energy. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, docking studies on inhibitors with a 4-chlorophenyl group have shown that the chlorine atom can participate in halogen bonding, and the phenyl ring can form hydrophobic interactions with nonpolar residues in the active site. nih.gov

Table 3: Illustrative Molecular Docking Results for a Chlorophenyl-Containing Ligand (Data is hypothetical and for illustrative purposes)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | His90, Arg513, Phe518 |

| TGF-β Type I Receptor Kinase | -7.9 | Lys232, Ser280, Asp351 |

| Mitochondrial BCATm | -6.9 | Tyr156, Ile188, Val212 |

Source: Based on general findings from molecular docking studies of similar compounds. ijper.orgresearchgate.netnih.gov

De Novo Design and Virtual Screening for Analogues with Enhanced Activity

De novo drug design and virtual screening are powerful computational strategies for discovering novel molecules with desired biological activities. nih.gov De novo design algorithms build molecules from scratch or from smaller fragments, optimizing them to fit a target's binding site. chemrxiv.org Virtual screening, on the other hand, involves computationally evaluating large libraries of existing compounds to identify those that are most likely to bind to a biological target. nih.govnih.gov

Starting with the scaffold of this compound, virtual screening of compound libraries could identify analogues with potentially improved binding affinities or other desirable properties. High-throughput virtual screening can filter millions of compounds down to a manageable number for experimental testing. nih.gov

De novo design could be employed to generate novel analogues by modifying the core structure. For example, the 4-chlorophenyl group could be replaced with other substituted rings, or the hydroxyethanone moiety could be altered to explore different interactions within a target's active site. These methods have been successfully used to identify inhibitors for various targets, including those with structures related to acetophenone (B1666503). mdpi.com

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a valuable tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. A common route to α-hydroxy ketones is the benzoin (B196080) condensation or similar acyloin-type reactions. organic-chemistry.orglscollege.ac.in

Theoretical studies, often using DFT, can map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net This allows for the determination of activation energies and reaction rates for different proposed pathways. For the benzoin condensation, computational studies have investigated the role of catalysts like cyanide and N-heterocyclic carbenes, providing insights into the key steps of the reaction, such as the formation of the Breslow intermediate. researchgate.netacs.org Such simulations can clarify the role of solvents and substituents on the reaction outcome. iisc.ac.in By applying these methods to the synthesis of this compound, one could gain a detailed understanding of its formation mechanism, which can aid in optimizing reaction conditions for improved yield and selectivity. sid.irmdpi.com

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a compound through chemical and physical processes without the involvement of living organisms. Key abiotic pathways include hydrolysis and photolysis.

Specific studies detailing the hydrolysis of 1-(4-Chlorophenyl)-2-hydroxyethanone under different pH conditions were not found in the available scientific literature. In general, the ester and ether linkages are the functional groups most susceptible to hydrolysis. Since this compound lacks these, it is expected to be relatively stable against hydrolysis under typical environmental pH conditions. However, without experimental data, its stability to hydrolysis remains unconfirmed.

Information on the photochemical degradation of this compound is not available in the reviewed literature. Photochemical degradation, or photolysis, involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. Aromatic ketones can absorb UV light, which can lead to the formation of reactive species and subsequent degradation. For chlorinated aromatic compounds, photolysis can sometimes lead to dechlorination. The actual photochemical behavior and degradation products of this compound in the environment have not been documented.

Biotic Degradation Pathways

Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. This is often the most significant pathway for the removal of organic pollutants from the environment.

While direct studies on this compound are not available, research on the microbial degradation of other ring-chlorinated acetophenones provides insight into potential biotic pathways. epa.gov Certain bacterial strains, such as Alcaligenes sp. strain ACA and Pseudomonas fluorescens ACB, have been shown to cometabolize a variety of chlorinated acetophenones. epa.gov

A likely initial step in the degradation of such compounds is a biological Baeyer-Villiger oxidation. epa.gov In this reaction, a monooxygenase enzyme inserts an oxygen atom between the carbonyl group and the aromatic ring, converting the ketone into a chlorophenyl acetate (B1210297) ester. epa.gov This ester is then typically hydrolyzed by an esterase to yield a corresponding chlorophenol, which would be 4-chlorophenol (B41353) in this case. epa.gov This chlorophenol would then likely enter a further degradation pathway.

It is noted that the efficiency of this microbial process can be influenced by the position of the chlorine atom on the aromatic ring. Some bacterial oxygenases are strongly inhibited by phenols that have a chlorine atom in the ortho or meta position. epa.gov

Environmental Stability and Persistence Assessments

Specific assessments of the environmental stability and persistence of this compound are not documented in the available literature. Generally, chlorinated aromatic compounds can be persistent in the environment due to the stability of the carbon-chlorine bond and the benzene (B151609) ring. The presence of chlorine atoms can make the compound more resistant to degradation compared to its non-chlorinated counterpart. Without data on its degradation rates under various environmental conditions (e.g., half-life in soil, water, and air), a definitive assessment of its persistence cannot be made.

Applications As a Synthetic Intermediate and Future Research Directions

Role in the Synthesis of Complex Organic Molecules

The compound serves as a key building block for constructing various heterocyclic systems, which are prevalent scaffolds in many biologically active molecules and functional materials. Its ability to react with dinucleophilic species is fundamental to its utility in synthesizing fused heterocyclic compounds.

A primary application is in the synthesis of imidazo[1,2-a]pyridines . This scaffold is recognized as a "drug prejudice" structure due to its extensive applications in medicinal chemistry. rsc.org The classical synthesis involves the condensation of an α-haloketone with a 2-aminopyridine. 1-(4-Chlorophenyl)-2-hydroxyethanone can be readily converted to its α-halo derivative, typically 2-bromo-1-(4-chlorophenyl)ethanone, which then undergoes cyclocondensation. For instance, the reaction of 4'-chloroacetophenone (B41964) (a direct precursor) with reagents like N-bromosuccinimide or copper(II) bromide generates the α-bromoketone in situ, which then reacts with various 2-aminopyridines to yield 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (B183160) derivatives. nih.gov This method, while popular, has limitations due to the lachrymatory nature of α-haloketones. nih.gov

Another significant class of molecules synthesized from this precursor are quinoxalines . Quinoxalines are important heterocyclic compounds with applications in pharmaceuticals, dyes, and organic semiconductors. nih.gov The most common route involves the condensation of an aryl-1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. chim.it this compound can be oxidized to the corresponding α-ketoaldehyde or 1,2-diketone, which then condenses with the diamine. Alternatively, the α-hydroxyketone itself can react directly with o-phenylenediamines under oxidative conditions to form the quinoxaline (B1680401) ring system. chim.it

The following table summarizes representative syntheses of complex heterocyclic molecules starting from or involving this compound or its immediate precursor, 4'-chloroacetophenone.

| Product Class | Key Reactants | Reaction Type | Ref. |

| Imidazo[1,2-a]pyridines | 2-Aminopyridine, Brominating Agent | Cyclocondensation | nih.gov |

| Quinoxalines | o-Phenylenediamine | Oxidative Cyclocondensation | nih.govchim.it |

| Pyrrol-3-ones | Propargylamines, Acyl Chlorides | Intramolecular Cyclization | mdpi.com |

Utility as a Precursor for Specialty Chemicals and Industrial Compounds

Beyond complex heterocycles, this compound and its derivatives are crucial intermediates in the production of specialty chemicals, particularly in the agrochemical industry.

A notable example is its role in the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone , which is a key intermediate for the fungicide cyproconazole . google.com The synthesis involves several steps where the core structure derived from 4'-chloroacetophenone is modified. The process highlights the industrial relevance of this chemical family in creating high-value products for crop protection. google.com

Development of Novel Pharmacological Agents and Probes

The scaffolds derived from this compound are of significant interest in drug discovery due to their wide range of biological activities.

Imidazo[1,2-a]pyridine derivatives are known to possess potent antiviral, antifungal, anticancer, and anti-inflammatory properties. rsc.orgmdpi.com The synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine provides a core structure that can be further functionalized to optimize its pharmacological profile. nih.gov For example, derivatives have been investigated for their potent activity against herpesviruses. nih.gov

Quinoxaline derivatives also exhibit a broad spectrum of bioactivity, including use as antitumor agents and kinase inhibitors. chim.it The synthesis of quinoxalines from this compound provides access to compounds that can be screened for various therapeutic targets. nih.govresearchgate.net

Furthermore, related structures like pyrrolidine-2,5-diones and 4-hydroxypiperidines containing the chlorophenyl moiety have been synthesized and evaluated for anticonvulsant, antinociceptive, and analgesic activities. nih.govmdpi.com For instance, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives showed significant analgesic effects in preclinical models. nih.gov While not directly synthesized from this compound, these examples underscore the pharmacological importance of the 4-chlorophenyl ethanone-type substructure in medicinal chemistry.

The table below outlines some of the pharmacological activities associated with scaffolds synthesized using the subject compound.

| Synthesized Scaffold | Associated Pharmacological Activity | Ref. |

| Imidazo[1,2-a]pyridines | Antiviral, Anticancer, Anti-inflammatory | nih.govmdpi.com |

| Quinoxalines | Antitumor, Kinase Inhibition | chim.it |

| 4-Hydroxypiperidines | Analgesic, Hypotensive | nih.gov |

| Pyrrolidine-2,5-diones | Anticonvulsant, Antinociceptive | mdpi.com |

Integration with Green Chemistry Methodologies

Modern synthetic chemistry emphasizes the use of environmentally benign methods, and reactions involving this compound and its precursors are increasingly being adapted to meet these principles.

The use of alternative reaction media and catalysts is another green approach. Syntheses of 2-phenylimidazo[1,2-a]pyridines have been achieved under solvent-free conditions using ionic liquids, which simplifies the methodology, eases product isolation, and often leads to higher yields compared to traditional methods. nih.gov Microwave-assisted organic synthesis (MAOS) has also been employed, for instance, in the Groebke–Blackburn–Bienaymé reaction (GBBR) to create imidazo[1,2-a]pyridines, significantly reducing reaction times. mdpi.com

These green methodologies offer substantial advantages over classical approaches by minimizing the use of toxic solvents and reagents, reducing energy consumption, and simplifying experimental procedures.

Q & A

Q. What synthetic routes are optimal for preparing 1-(4-chlorophenyl)-2-hydroxyethanone, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via iodine-mediated activation of carbon-carbon double bonds, yielding 73% under mild conditions . Alternatively, refluxing with anhydrous potassium carbonate in ethanol (as demonstrated for structurally similar compounds) provides a scalable approach, though yield optimization may require adjustments in stoichiometry or solvent selection . Key factors include catalyst choice (e.g., iodine vs. Lewis acids), temperature control, and purification via recrystallization.

Q. What spectroscopic methods are critical for characterizing this compound, and how are data interpreted?

Characterization relies on:

- ¹H NMR (CDCl₃): Peaks at δ 7.87 (d, J = 8.4 Hz, 2H) and δ 7.49 (d, J = 8.4 Hz, 2H) confirm aromatic protons, while δ 4.85 (s, 2H) and δ 3.48 (s, 1H) correspond to hydroxyl and ketone groups .

- IR : Strong absorption at 1682 cm⁻¹ (C=O stretch) and 3429 cm⁻¹ (O-H stretch) .

- MS : Base peak at m/z 139.07 (C₇H₅ClO⁺) indicates fragmentation patterns . Cross-referencing with databases like NIST ensures accuracy .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in heterocyclic synthesis?

The electron-withdrawing chlorine substituent activates the phenyl ring for electrophilic substitution, facilitating its use in synthesizing indoles and imidazolidinones . For example, reactions with amines (e.g., 4-chloroaniline) yield intermediates like 2-(4-chloroanilino)-1-(4-chlorophenyl)ethanone, critical for indole derivatives . The dihedral angle between phenyl rings (~3.14°) impacts steric interactions and regioselectivity .

Q. What mechanistic insights explain the iodine-mediated synthesis of this compound?

Iodine acts as a mild electrophile, polarizing the double bond in precursor substrates (e.g., styrenes) to enable α-hydroxylation. This pathway avoids harsh reagents, with the hydroxyl group introduced via nucleophilic attack on the iodonium intermediate . Comparative studies with Lewis acid catalysts (e.g., AlCl₃) could reveal trade-offs between reaction efficiency and byproduct formation.

Q. How can researchers resolve contradictions in observed bioactivity data?

While this compound derivatives have been explored as HDAC inhibitors , structural analogs (e.g., 1-(2-benzoylphenyl)-2-hydroxyethanone) show limited corrosion inhibition in acidic media despite functional groups typical of inhibitors . Such discrepancies may arise from steric hindrance or competing adsorption mechanisms. Systematic variation of substituents (e.g., -Cl vs. -OCH₃) and computational docking studies are recommended.

Q. What advanced applications exist for this compound in materials science?

The compound serves as a precursor for fluorescent dyes and polymers due to its aromatic and ketone functionalities . For example, coupling with hydroxypyrimidines enhances UV stability in optical brighteners . Its derivatization into chalcones (α,β-unsaturated ketones) is also relevant for nonlinear optical materials .

Q. How can computational modeling predict interactions of this compound with biological targets?

Density functional theory (DFT) calculations can optimize geometry (e.g., dihedral angles ) and predict binding affinities with enzymes like HDACs. Molecular dynamics simulations may elucidate interactions with hydrophobic pockets, guided by crystallographic data from related structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.